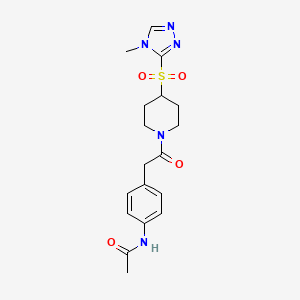

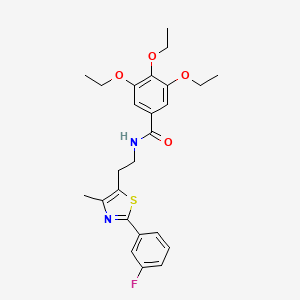

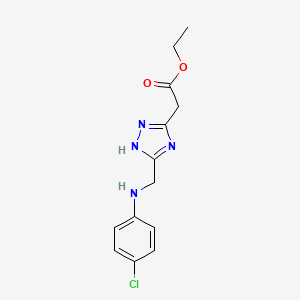

![molecular formula C26H24N4O3 B2991385 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide CAS No. 1029772-48-2](/img/structure/B2991385.png)

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide” is a complex organic molecule. It contains a pyridone ring which is a six-membered aromatic ring with one oxygen atom and one nitrogen atom . The molecule also contains an isoquinoline group, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-cyano-4,6-dimethyl-2-pyridone was achieved using piprazine as a catalyst . In another study, the imidazole ring was transformed to a pyrimidine ring to design related compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography. For example, X-ray data of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibited its oxo form . In another study, the crystal structure of a related compound complexed with an enzyme was determined at 2.8-A resolution .Chemical Reactions Analysis

The reactivity of similar compounds has been investigated. For instance, the reactivity of 3-cyano-4,6-dimethyl-2-pyridone towards different organic reagents was studied . In another study, the transformation of an imidazole ring to a pyrimidine ring was performed to design related compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the steady-state kinetics measurements of a related compound exhibited mixed type inhibition .Scientific Research Applications

Pharmaceutical Research

The core structure of this compound is related to pyridine derivatives, which are known for their biological activity . This suggests potential applications in pharmaceutical research, particularly in the development of new medications. The compound’s interactions with biological systems could be studied to determine its efficacy and safety as a therapeutic agent.

Organic Synthesis

This compound could serve as a precursor or intermediate in organic synthesis . Its structure allows for various chemical reactions, such as alkylation or cyclization, to produce new compounds with potential industrial or pharmaceutical applications.

Electrochemical Applications

The compound’s structure suggests potential use in electrochemical applications, such as dye-sensitized solar cells (DSSCs). Its ability to participate in electron transfer processes could be harnessed to improve the efficiency of these devices .

Supramolecular Chemistry

In supramolecular chemistry, this compound could be used to create luminescent host systems. These systems have applications in sensors, organic light-emitting diodes (OLEDs), and other devices that rely on luminescence .

Antioxidant Research

The compound’s derivatives could be studied for their antioxidant properties. Understanding how they scavenge free radicals could lead to applications in food preservation, cosmetics, and healthcare products aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, beta-lapachone, a compound containing a similar dihydroisoquinolinyl group, was found to be a novel DNA repair inhibitor. It was tested for synergistic X-ray-induced lethality in combination with several halogenated pyrimidine radiosensitizers .

Safety and Hazards

properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-17-13-18(2)30(26(33)23(17)14-27)16-24(31)28-22-9-7-20(8-10-22)25(32)29-12-11-19-5-3-4-6-21(19)15-29/h3-10,13H,11-12,15-16H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZDFTVDPDNUAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

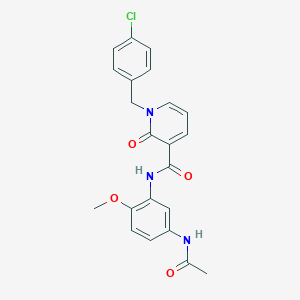

![benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2991303.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2991311.png)

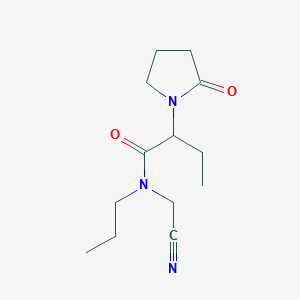

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2991315.png)

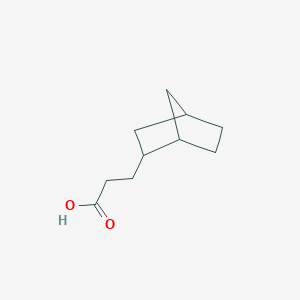

![2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid](/img/structure/B2991323.png)